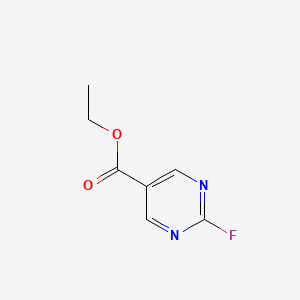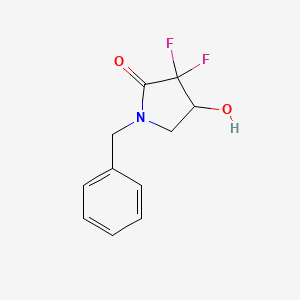
2-Methoxy-4-(pyridin-4-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of a methoxy group and a pyridinyl group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(pyridin-4-yl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Methoxy-4-(pyridin-4-yl)benzoic acid.
Reduction: 2-Methoxy-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2-Methoxy-4-(pyridin-4-yl)benzaldehyde has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Methoxy-4-(pyridin-4-yl)benzaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can facilitate binding to active sites, influencing biochemical pathways .
類似化合物との比較
4-(4-Pyridinyl)benzaldehyde: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
2-Methoxy-5-(pyridin-4-yl)benzaldehyde: Similar but with a different position of the methoxy group, leading to different chemical properties.
Uniqueness: 2-Methoxy-4-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the methoxy and pyridinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
2-methoxy-4-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-8-11(2-3-12(13)9-15)10-4-6-14-7-5-10/h2-9H,1H3 |
InChIキー |
ITXFHNPYLCMYDU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC=NC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)








![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B14029911.png)



